(-)-gamma-Cadinene

Descripción general

Descripción

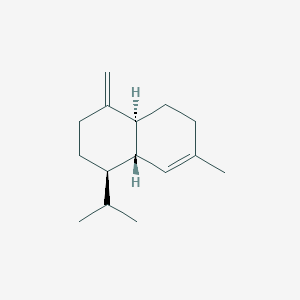

Gamma-Cadinene is a sesquiterpene hydrocarbon belonging to the cadinene family. It is a naturally occurring compound found in various essential oils, including those of certain plants and fungi. The molecular formula of (-)-gamma-Cadinene is C15H24, and it has a molecular weight of 204.35 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gamma-Cadinene can be synthesized through the catalytic cyclization of farnesyl diphosphate, a common precursor in the biosynthesis of terpenoids. The enzyme (-)-gamma-Cadinene synthase catalyzes this reaction, converting farnesyl diphosphate into this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants known to contain high concentrations of this compound. The oils are then subjected to fractional distillation to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Gamma-Cadinene undergoes various chemical reactions, including:

Oxidation: Gamma-Cadinene can be oxidized to form (-)-gamma-Cadinene epoxide.

Reduction: Reduction of this compound can yield dihydro-(-)-gamma-Cadinene.

Substitution: Electrophilic substitution reactions can occur at the double bonds of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine under mild conditions.

Major Products

Oxidation: Gamma-Cadinene epoxide.

Reduction: Dihydro-(-)-gamma-Cadinene.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Biosynthesis

(-)-gamma-Cadinene is an enantiomer of (+)-gamma-cadinene, distinguished by its specific stereochemistry. It is synthesized through the enzymatic conversion of (2Z,6E)-farnesyl diphosphate by the enzyme this compound synthase. This reaction highlights its role in the biosynthetic pathways of terpenoids, which are crucial for plant defense and interaction with herbivores.

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- A study published in BMC Complementary and Alternative Medicine reported that gamma-cadinene isolated from Xylopia sericea showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Another investigation in Mycologia highlighted its antifungal effects against Candida albicans, indicating its potential as a natural preservative in food products .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects:

- A study in Bioorganic & Medicinal Chemistry showed that gamma-cadinene from Chromolaena odorata could suppress the production of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Insecticidal Properties

The insecticidal potential of this compound has garnered attention in agricultural research:

- Research published in the Journal of Agricultural and Food Chemistry found that gamma-cadinene from Piper aduncum exhibited repellent activity against Aedes aegypti, showcasing its applicability in pest control strategies .

Flavoring and Aromatic Applications

Due to its unique aroma, this compound is utilized in flavoring agents and perfumes:

- Its presence in essential oils contributes to the sensory profiles of various plants, making it valuable in the fragrance industry .

Pharmaceutical Applications

The compound's diverse biological activities position it as a candidate for drug development:

- Research into its interactions with biological systems indicates potential mechanisms for disrupting microbial growth, warranting further investigation for therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against a range of bacterial strains:

- Objective : To evaluate the minimum inhibitory concentration (MIC) of gamma-cadinene.

- Methodology : Agar disc diffusion assay was employed to determine antibacterial activity.

- Results : The compound demonstrated effective bactericidal activity with MIC values significantly lower than those of conventional antibiotics, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Insect Repellency

Another study focused on the insecticidal properties of this compound:

- Objective : To assess repellent activity against mosquito larvae.

- Methodology : Laboratory assays measured larval mortality rates upon exposure to varying concentrations of gamma-cadinene.

- Results : The compound exhibited strong repellent effects at low concentrations, suggesting its viability as an eco-friendly insecticide .

Mecanismo De Acción

Gamma-Cadinene exerts its effects through various molecular targets and pathways. In biological systems, it interacts with cell membranes, altering their permeability and affecting cellular processes. It also modulates enzyme activity and gene expression, contributing to its antimicrobial and anti-inflammatory properties .

Comparación Con Compuestos Similares

Gamma-Cadinene is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:

Alpha-Cadinene: Another sesquiterpene with similar properties but different stereochemistry.

Delta-Cadinene: Known for its distinct aroma and presence in essential oils.

Gamma-Muurolene: Shares structural similarities but differs in its biological activities.

Gamma-Cadinene stands out due to its specific interactions with biological targets and its potential therapeutic applications.

Actividad Biológica

(-)-gamma-Cadinene is a sesquiterpene compound found in various essential oils, particularly those derived from plants. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and immunomodulatory contexts. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Composition and Sources

This compound is commonly identified in essential oils extracted from various plant species. Notable sources include:

- Echinacea purpurea : Contains δ-cadinene as a significant component contributing to its biological effects .

- Thymus lanceolatus : Exhibits a notable concentration of gamma-cadinene within its essential oil .

- Baccharis species : Essential oils from these plants also show high levels of sesquiterpenes including gamma-cadinene .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 15.23 ± 0.01 | 7.46 μL/mL |

| Micrococcus luteus | Gram-positive | 21.36 ± 1.11 | 8.99 μL/mL |

| Escherichia coli | Gram-negative | 9.86 ± 0.30 | 0.4 μL/mL |

| Salmonella enterica | Gram-negative | 9.36 ± 0.57 | 28.48 μL/mL |

These results highlight the compound's notable effectiveness against certain Gram-positive bacteria while showing variable efficacy against Gram-negative strains .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study involving the administration of essential oil containing gamma-cadinene demonstrated significant reductions in paw edema in mice models induced by carrageenan, suggesting that the compound may inhibit inflammatory pathways . The following parameters were assessed:

- Formalin-Induced Pain : Mice treated with essential oil showed reduced pain response times compared to control groups.

- Leukocyte Migration : The essential oil significantly reduced leukocyte migration to the peritoneal cavity, indicating potential anti-inflammatory action.

Immunomodulatory Activity

Recent studies have identified this compound as a novel neutrophil agonist, contributing to immunomodulatory activities observed in Echinacea purpurea essential oils . The compound appears to influence calcium mobilization in neutrophils, which is critical for immune response activation.

Case Studies and Research Findings

- Echinacea purpurea Study : This research demonstrated that δ-cadinene (including its enantiomer, this compound) could modulate immune cell activity by affecting calcium flux and chemotaxis in human neutrophils .

- Thymus lanceolatus Examination : Essential oils containing gamma-cadinene were shown to possess both antioxidant and antimicrobial activities, reinforcing traditional uses in food preservation and medicinal applications .

- Baccharis Species Analysis : The antioxidant capacity of essential oils from Baccharis species was linked to their sesquiterpene content, including gamma-cadinene, suggesting potential for developing new pharmacological agents .

Propiedades

IUPAC Name |

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGORWNJGOVQY-RBSFLKMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017689 | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1460-97-5, 39029-41-9 | |

| Record name | (-)-γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39029-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039029419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CADINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHT32E0JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.